molecular formula C15H15ClN2O2 B1621798 N-(3-chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea CAS No. 338750-54-2

N-(3-chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea

Cat. No. B1621798
CAS RN: 338750-54-2
M. Wt: 290.74 g/mol
InChI Key: LRFFPDRWLKQRRN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea, also known as CPPU, is a synthetic compound with a wide range of applications in scientific research. It is used as a herbicide, an insecticide, and a plant growth regulator, and has been studied for its potential to be used as a therapeutic agent. CPPU has been found to exhibit a variety of biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments.

Scientific Research Applications

Anti-Cancer Potential

Research into symmetrical N,N'-diarylureas has identified these compounds as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating the potential to inhibit cancer cell proliferation. Non-symmetrical hybrid ureas, combining hydrophobic phenyl moieties with polar moieties, have shown good bioactivity by potently inducing phosphorylation of eIF2α and expression of CHOP, highlighting their potential as leads for the development of non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).

Environmental Applications

In environmental science, compounds like N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea have been studied for their degradation by electro-Fenton systems, showing the potential for the removal of antimicrobials from water. The study suggests the effectiveness of electro-Fenton systems in degrading such compounds, contributing to the understanding of environmental remediation techniques (Sirés et al., 2007).

Herbicide Degradation

The degradation of substituted urea herbicides in soils through microbial action has been explored, offering insights into the environmental fate of these chemicals. Studies on maloran, a selective herbicide, indicate that such compounds are degraded in the soil by microbial action, which is crucial for understanding the persistence and impact of herbicides in agricultural settings (Katz & Strusz, 1968).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-12-7-4-8-13(9-12)17-15(20)18-14(10-19)11-5-2-1-3-6-11/h1-9,14,19H,10H2,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFFPDRWLKQRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377213
Record name N-(3-Chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338750-54-2
Record name N-(3-Chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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